2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

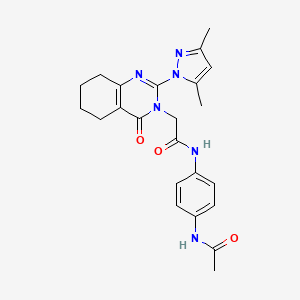

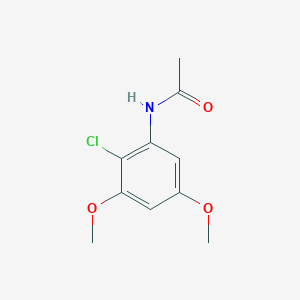

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as N-(3-acetylphenyl)-4-nitro-1,3-isobenzofurazanedione or ANI. ANI is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study conducted by Ahamed, Ali, and Ahmed (2021) explored the solvent-free synthesis of new chalcone derivatives from 3-nitro phthalic acid, including 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1, 3-dione chalcones. These derivatives were produced through the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone, followed by grinding with different aromatic aldehydes in the presence of sodium hydroxide. The synthesized chalcones underwent evaluation for their antifungal and antibacterial activities, with some showing superior biological activity compared to standard drugs (Ahamed, L. S., Ali, R., & Ahmed, R. S., 2021).

Enhancing Tumor Necrosis Factor α Production

Research by Shibata et al. (1994) identified N-2,6-Dialkylphenylphthalimides, including 2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione and its derivatives, as potent enhancers of tumor necrosis factor (TNF)-α production by the human leukemia cell line HL-60. The study emphasized the importance of the alkyl groups' bulkiness on the phenyl ring for activity, noting that fluorinated derivatives showed activity at lower concentrations (Shibata, Y., Sasaki, K., Hashimoto, Y., & Iwasaki, S., 1994).

Molecular Structure Analysis

Tariq et al. (2010) investigated the molecular structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting its planarity and the orientation of its molecular groups. The study revealed weak C—H⋯O interactions forming a zigzag chain in the crystal and discussed the statistical disorder of the ortho-methyl group's H atoms, which may relate to steric repulsions and intermolecular interactions (Tariq, M., Noreen, T., Tahir, M., Ahmad, S., & Fayyaz-ur-Rehman, M., 2010).

Chemical Modifications and Applications

The research extends to exploring chemical modifications and potential applications of related compounds. Kellam et al. (1998) utilized 2-acetyl-4-nitroindane-1,3-dione as a primary amine protecting group, demonstrating its stability and selective removal capabilities. This compound facilitated the synthesis of various peptides and conjugates, underscoring its utility in chemical synthesis processes (Kellam, B., Bycroft, B., Chan, W., & Chhabra, S. R., 1998).

Propriétés

IUPAC Name |

2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMLYJWTBFYUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/no-structure.png)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)